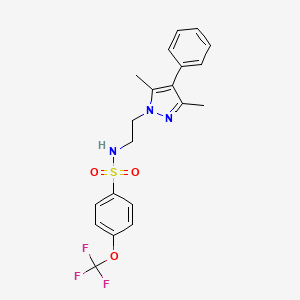
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a phenyl group and two methyl groups at positions 3 and 5, alongside an ethyl linkage and a trifluoromethoxy benzenesulfonamide moiety. The structural uniqueness contributes to its potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₁F₃N₄O₂S |
| Molecular Weight | 405.45 g/mol |
| Solubility | Soluble in organic solvents; moderate aqueous solubility |
| Stability | Stable under normal laboratory conditions |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives can inhibit various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to effective antimicrobial action .
Anti-inflammatory Effects
The compound has shown potential in inhibiting inflammatory pathways. Pyrazole derivatives are known to modulate the activity of cyclooxygenases (COX), which play a crucial role in the inflammatory response. In vitro studies have reported that related compounds significantly reduce pro-inflammatory cytokine production, suggesting therapeutic applications in treating inflammatory diseases .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast (MCF7), lung (A549), and leukemia (HL60) cell lines. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Cytotoxicity Evaluation :
- Inhibition of Enzymatic Activity :
- Mechanistic Insights :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Pyrazole Ring :
- The initial step often includes the condensation of hydrazine with a suitable diketone to form the pyrazole core.
-
Introduction of Substituents :
- Subsequent steps involve alkylation to introduce the ethyl group and trifluoromethoxy substitution on the aromatic ring.
-
Final Amidation :
- The final product is obtained through amidation with benzenesulfonic acid derivatives.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-14-19(16-6-4-3-5-7-16)15(2)26(25-14)13-12-24-30(27,28)18-10-8-17(9-11-18)29-20(21,22)23/h3-11,24H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBXNPEXIWGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













